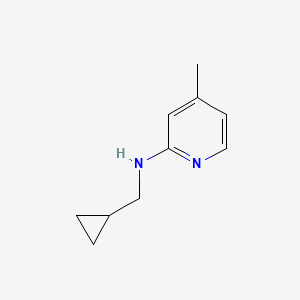
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Overview
Description
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with chlorine, methyl, and ethyl ester groups
Mechanism of Action
Target of Action
Pyrazine derivatives, such as Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, are often used as flavorings in the food industry . .
Mode of Action
Pyrazine derivatives are known to interact with various receptors and enzymes in the body, which can lead to a variety of physiological effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Pyrazine derivatives are known to be involved in a variety of biochemical processes, but the specifics would depend on the exact structure of the compound .
Pharmacokinetics
Many pyrazine derivatives are known to be rapidly absorbed and metabolized in the body .
Result of Action
Pyrazine derivatives can have a variety of effects depending on their specific structure and the receptors they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3,5-dimethylpyrazine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the chlorinated pyrazine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
Hydrolysis Products: Hydrolysis results in the formation of 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active pyrazine derivatives.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and flavoring agents.
Comparison with Similar Compounds
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
Ethyl 3,5-dimethylpyrazine-2-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
3,5-Dimethylpyrazine-2-carboxylate: Without the chlorine and ethyl groups, this compound exhibits distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBCMKKGZWCMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)





![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1427003.png)

